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Hexyl(1,3-thiazol-5-ylmethyl)amine

Cat. No.: B13335233
M. Wt: 198.33 g/mol
InChI Key: UMSRFCALBUZNOO-UHFFFAOYSA-N
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Description

Hexyl(1,3-thiazol-5-ylmethyl)amine (CAS 1339329-16-6) is a synthetic organic compound featuring a 1,3-thiazole heterocycle linked via a methylene group to a hexylamine chain. With the molecular formula C 10 H 18 N 2 S and a molecular weight of 198.33 g/mol, this amine is of significant interest in medicinal chemistry and drug discovery . The 1,3-thiazole moiety is a privileged scaffold in pharmaceuticals, characterized by a five-membered ring containing both sulfur and nitrogen atoms, which contributes significant aromaticity and influences its electronic properties . This ring system is a core structural component in a wide array of FDA-approved drugs and bioactive molecules, contributing to activities such as antimicrobial, anti-inflammatory, anticancer, and antiviral effects . Researchers value thiazole derivatives for their versatility in designing novel therapeutic agents; they are commonly investigated as kinase inhibitors, protease inhibitors, and enzyme antagonists . Specifically, compounds with this core structure have been explored as inhibitors of critical targets like p38 MAP kinase and phosphodiesterase IV (PDE IV), as well as TNF-α production inhibitors, which are relevant in the study of inflammatory diseases . The compound serves as a valuable building block (synthon) in organic synthesis, particularly for the development of more complex molecules and peptidomimetics . It is supplied as a high-purity material for research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2S B13335233 Hexyl(1,3-thiazol-5-ylmethyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18N2S

Molecular Weight

198.33 g/mol

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)hexan-1-amine

InChI

InChI=1S/C10H18N2S/c1-2-3-4-5-6-11-7-10-8-12-9-13-10/h8-9,11H,2-7H2,1H3

InChI Key

UMSRFCALBUZNOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CN=CS1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Historical and Contemporary Approaches for Thiazole (B1198619) Ring Synthesis

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with a variety of methods developed over the years to achieve this five-membered aromatic structure containing both sulfur and nitrogen.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis, first described in the late 19th century, remains a prominent and widely utilized method for the construction of thiazole rings. wikipedia.orgcutm.ac.in The classical approach involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.orgnih.gov The mechanism proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the final thiazole product. nih.gov

Numerous variations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. mdpi.com For instance, microwave-assisted Hantzsch reactions have been shown to significantly accelerate the synthesis of aminothiazole derivatives. nih.gov Furthermore, one-pot, multi-component procedures based on the Hantzsch reaction have been developed, allowing for the efficient synthesis of complex thiazole derivatives from simple starting materials in a single step. mdpi.comresearchgate.net The use of solid-supported catalysts, such as silica-supported tungstosilisic acid, has also been explored to facilitate catalyst recovery and reuse. researchgate.net

The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions. While neutral conditions typically lead to the formation of 2-aminothiazoles, conducting the reaction under acidic conditions can result in the formation of 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

One-Pot Synthetic Procedures for Thiazole Derivatives

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing intermediate purification steps. Several one-pot methodologies have been reported for the synthesis of diverse thiazole derivatives. nih.govacs.orgrsc.orgresearchgate.net These reactions often involve the combination of three or more components in a single reaction vessel.

For example, a facile, green, one-pot multicomponent synthesis strategy has been employed to fabricate novel thiazole scaffolds using a reusable NiFe2O4 nanoparticle catalyst. acs.org Another approach involves a three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur to produce 2-amino-5-acylthiazoles. organic-chemistry.org The versatility of one-pot reactions allows for the generation of a wide array of substituted thiazoles by varying the starting materials. rsc.orgacgpubs.org

Cyclization Reactions in Thiazole Formation

Beyond the classic Hantzsch synthesis, various other cyclization reactions are employed to construct the thiazole ring. These methods often involve the formation of key C-S and C-N bonds to close the heterocyclic ring.

One such approach is the reaction of α-chloroglycinates with thiobenzamides or thioureas, which proceeds without a catalyst to form polysubstituted 5-acylamino-1,3-thiazoles. researchgate.net Another method involves the base-induced cyclization of active methylene (B1212753) isocyanides with methyl arene- and hetarenecarbodithioates. organic-chemistry.org Furthermore, the reaction of propargylic alcohols with a sulfur source and an amine can also lead to the formation of substituted thiazoles. rsc.org

Strategies for N-Alkylation and Side Chain Functionalization

The synthesis of Hexyl(1,3-thiazol-5-ylmethyl)amine requires not only the formation of the thiazole ring but also the attachment of the hexyl and thiazol-5-ylmethyl moieties to the nitrogen atom.

Introduction of the Hexyl Moiety onto Amine Scaffolds

The N-alkylation of amines is a fundamental transformation in organic synthesis. The introduction of a hexyl group onto an amine can be achieved through several methods. A common laboratory method is the reaction of an amine with an alkyl halide, such as 1-bromohexane (B126081) or 1-iodohexane. wikipedia.orgyoutube.com This reaction proceeds via a nucleophilic substitution mechanism. youtube.com

Alternatively, and often preferred in industrial settings due to cost and waste considerations, is the use of alcohols as alkylating agents. wikipedia.org The N-alkylation of amines with alcohols, such as 1-hexanol, can be catalyzed by various transition metal complexes, including those based on ruthenium. organic-chemistry.orgresearchgate.net These reactions often proceed through a "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then forms an imine with the amine, followed by reduction to the N-alkylated amine. organic-chemistry.org

Alkylation MethodAlkylating AgentCatalyst (if applicable)Key Features
Nucleophilic SubstitutionAlkyl Halide (e.g., 1-bromohexane)None (or base)General laboratory method; can lead to over-alkylation. wikipedia.orgyoutube.com
Reductive AminationHexanalReducing Agent (e.g., NaBH3CN)Forms an imine intermediate that is then reduced.
Catalytic N-Alkylation1-HexanolTransition Metal Catalyst (e.g., Ru complex)Atom-economical; often requires higher temperatures. organic-chemistry.orgresearchgate.net

Methods for Attaching the Thiazol-5-ylmethyl Moiety to Amine Structures

Attaching the thiazol-5-ylmethyl group to an amine requires a thiazole precursor with a reactive handle at the 5-position. A common strategy involves the use of a 5-(halomethyl)thiazole, such as 5-(chloromethyl)thiazole. This electrophilic species can then react with an amine, like hexylamine, in a nucleophilic substitution reaction to form the desired product.

The synthesis of the 5-(halomethyl)thiazole intermediate itself can be achieved through various routes. For example, a 5-(hydroxymethyl)thiazole can be converted to the corresponding halide using a suitable halogenating agent. Alternatively, radical halogenation of a 5-methylthiazole (B1295346) can also yield the desired intermediate.

Another approach involves the functionalization of the thiazole ring at the C5 position. For instance, Vilsmeier-Haack type reactions on certain thiazole derivatives can introduce a formyl group at the 5-position, which can then be reduced to a hydroxymethyl group and subsequently converted to a halomethyl group for reaction with an amine.

Derivatization and Structural Modification Techniques

The ability to modify the core structure of this compound allows for the systematic exploration of structure-activity relationships. This is achieved through the synthesis of various analogues and homologs and by controlling the stereochemistry of chiral centers.

The synthesis of analogues and homologs of this compound typically involves multi-step processes where the thiazole core is first constructed, followed by the introduction or modification of the side chains.

The Hantzsch thiazole synthesis is a cornerstone method for creating the thiazole ring system. synarchive.com This reaction classically involves the condensation of an α-haloketone with a thioamide. synarchive.comcutm.ac.in By selecting different starting materials, a wide array of substituted thiazoles can be produced. For instance, an efficient, one-pot, multi-component procedure has been developed using 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and various substituted benzaldehydes to yield functionalized Hantzsch thiazole derivatives. bepls.commdpi.com This approach highlights the modularity of the synthesis, where changing the aldehyde component leads to a diverse library of analogues.

Further derivatization can be achieved on the pre-formed thiazole ring. For example, new thiazole derivatives bearing a thiazolidin-4(5H)-one structure were synthesized by first creating a 2-aminothiazole (B372263) intermediate, which was then further reacted. scielo.br The final step in this sequence involved reacting 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one with various aryl aldehydes, demonstrating a strategy for introducing diversity at the 5-position of a thiazole-related scaffold. scielo.br Another modular approach uses a cascade protocol to synthesize both thiazoline (B8809763) and thiazole derivatives, where the reaction outcome can be directed by the choice of reactants and conditions. rsc.org

The synthesis of the specific target compound, this compound, would likely involve the preparation of a 5-(halomethyl) or 5-(formyl)thiazole intermediate, which could then be reacted with hexylamine, for instance, via nucleophilic substitution or reductive amination, to install the N-hexyl-aminomethyl side chain.

Table 1: Examples of Synthetic Analogue Structures This table is interactive. You can sort and filter the data.

Compound Name General Synthetic Strategy Key Reactants
Substituted Hantzsch Thiazole Derivatives One-pot multi-component reaction α-haloketone, thiourea, substituted benzaldehydes mdpi.com
5-Substituted-2-[(diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one Derivatives Multi-step synthesis with final condensation 2-[(4,5-Diphenylthiazol-2-yl)imino]thiazolidin-4-one, aryl aldehydes scielo.br
Thiazoline and Thiazole Derivatives Cascade protocol Thioamide derivatives, 4-bromo-3-alkoxycrotonate electrophiles rsc.org
N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives Schiff base formation N-((5-amino-1,3,4-thiadiazol-2-yl)methyl)benzamide, various aldehydes researchgate.net

In cases where the target molecule contains chiral centers, controlling the stereochemical outcome of the synthesis is paramount. Stereoselective synthesis aims to produce a single desired stereoisomer out of many possibilities. youtube.com This is crucial as different enantiomers or diastereomers of a compound can exhibit vastly different biological activities.

Approaches to achieve stereoselectivity in the synthesis of thiazole derivatives include:

Substrate Control: Using a starting material that is already chiral can direct the stereochemistry of subsequent reaction steps.

Reagent Control: Employing chiral reagents or catalysts can induce asymmetry in the product.

Stereospecific Reactions: Using reactions that are inherently stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the product.

For example, a stereoselective synthesis of steroidal C-20 tertiary alcohols featuring a thiazole side chain was achieved using a Grignard reaction between a steroidal ketone and a thiazole magnesium bromide. elsevierpure.comnih.gov This demonstrates the introduction of a chiral center with a specific configuration by attacking the ketone with the organometallic thiazole reagent. Another study reports the stereoselective synthesis of new thiazole derivatives with potential anticancer activity, where the structure was confirmed by X-ray analysis. nih.gov The synthesis of complex natural products containing a thiazole ring, such as (S)-Dolaphenine, requires careful control to prevent epimerization (the loss of stereochemical integrity) at sensitive chiral centers during the synthetic sequence. researchgate.net

Reaction Mechanism Elucidation in Thiazole Synthesis

Understanding the reaction mechanism provides insight into how a reaction proceeds, allowing for its optimization and extension to new substrates. The Hantzsch thiazole synthesis, first described in 1887, is a well-studied and reliable method for forming the thiazole ring. synarchive.com

The generally accepted mechanism for the Hantzsch synthesis involves several key steps:

Nucleophilic Attack: The synthesis begins with the thioamide acting as a nucleophile. The sulfur atom of the thioamide attacks the α-carbon of the α-haloketone, displacing the halide ion.

Cyclization: An intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the former ketone.

Dehydration: The resulting heterocyclic intermediate, a hydroxythiazoline, undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. mdpi.com

A plausible mechanism for a one-pot synthesis of functionalized thiazoles involves the initial cyclocondensation of an α-haloketone with thiourea to form an aminothiazole intermediate. mdpi.com This intermediate can then react further, for example, via condensation with an aldehyde, to build the final complex molecule. mdpi.com

Alternative mechanisms are also operative in other thiazole syntheses. A cascade protocol for synthesizing thiazolines proceeds via an initial Sₙ2 substitution, followed by an intramolecular Michael addition to form the five-membered ring. rsc.org Subsequent elimination and a mdpi.comelsevierpure.com-hydrogen shift can then lead to the aromatic thiazole derivative. rsc.org

Advanced Spectroscopic and Analytical Characterization for Structural Confirmation

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a pivotal tool for determining the molecular weight and elucidating the structural components of a molecule through fragmentation analysis. Different ionization techniques provide complementary information for a thorough structural assignment.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules. For Hexyl(1,3-thiazol-5-ylmethyl)amine, with a molecular formula of C10H18N2S, the expected exact molecular weight is 198.33 g/mol . bldpharm.com In ESI-MS, the compound is expected to be readily protonated to form the pseudomolecular ion [M+H]+. The detection of a prominent peak at m/z 199.34 would strongly support the assigned molecular weight. Further fragmentation in the mass spectrometer would likely involve the cleavage of the bond between the hexyl group and the aminomethyl group, as well as fragmentation of the thiazole (B1198619) ring, providing key structural information.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique particularly useful for obtaining the molecular ion peak with minimal fragmentation. nih.gov In a typical MALDI-TOF analysis, the sample of this compound would be co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid). Upon irradiation with a pulsed laser, the matrix absorbs the energy and facilitates the desorption and ionization of the analyte, primarily as the [M+H]+ ion. This technique is highly sensitive and provides a clear indication of the molecular weight, complementing the data obtained from ESI-MS. nih.gov

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation. This results in a characteristic fragmentation pattern that can be interpreted to deduce the molecule's structure. For this compound, the molecular ion peak (M+) at m/z 198 would be observed. Key fragmentation pathways would likely include the loss of the hexyl radical (C6H13•), resulting in a fragment at m/z 97, corresponding to the (1,3-thiazol-5-ylmethyl)amine cation. Another significant fragmentation could be the cleavage of the C-S bond in the thiazole ring. The detailed analysis of these fragment ions provides a fingerprint for the molecule, confirming the connectivity of its constituent parts.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

TechniqueExpected Ionm/z (amu)Interpretation
ESI-MS[M+H]+199.34Pseudomolecular ion
MALDI-TOF MS[M+H]+199.34Pseudomolecular ion
EI-MSM+198.33Molecular ion
EI-MS[M-C6H13]+97.14Loss of hexyl group

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy provide insights into the electronic transitions within a molecule and how they are influenced by the surrounding environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. Thiazole-containing compounds typically exhibit absorption bands due to π-π* and n-π* transitions. nih.govnih.gov For this compound, the UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of the thiazole ring system. researchgate.net The π-π* transitions of the thiazole ring are generally observed in the region of 230-270 nm. The presence of the alkylamine substituent may cause a slight shift in the position and intensity of these bands. The molar absorptivity (ε) can also be determined from the UV-Vis spectrum, providing quantitative information about the strength of the electronic transitions. nih.gov

Solvatochromic Analysis

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov This effect arises from differential solvation of the ground and excited states of the molecule. By measuring the UV-Vis absorption spectra of this compound in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol), one can observe shifts in the absorption maxima (λmax). A bathochromic (red) shift with increasing solvent polarity would indicate that the excited state is more polar than the ground state, while a hypsochromic (blue) shift would suggest the opposite. This analysis provides valuable information about the intramolecular charge distribution and the nature of the electronic transitions. nih.govresearchgate.net

Interactive Data Table: Expected UV-Vis Spectroscopic Data for this compound

Solvent (Example)Expected λmax (nm)Electronic TransitionExpected Observation
Hexane (Non-polar)~240-250π-πBaseline absorption
Methanol (Polar)~245-255π-πPotential bathochromic or hypsochromic shift

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable tools for the separation, purification, and purity evaluation of this compound. The selection of an appropriate chromatographic method is contingent on the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability. Given the presence of a basic secondary amine and a polar thiazole ring, specific chromatographic conditions are required to achieve optimal separation and peak symmetry. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for the comprehensive analysis of such compounds.

It is important to note that while the following sections describe detailed analytical methods, specific experimental data for this compound is not widely available in published literature. Therefore, the presented parameters are based on established methods for structurally similar N-alkylated thiazole derivatives and basic compounds, serving as a scientifically grounded guide for method development.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of this compound and for its purification from non-volatile impurities. A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for a compound of this nature. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The basic nature of the amine group in this compound can lead to deleterious interactions with residual silanol (B1196071) groups on standard silica-based columns, resulting in poor peak shape and inconsistent retention times. To mitigate these effects, several strategies can be employed. The use of a modern, end-capped C18 or a polar-embedded column is recommended. americanpharmaceuticalreview.com Furthermore, the addition of a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid, to the mobile phase can protonate the amine, improving its solubility in the mobile phase and minimizing interactions with the stationary phase. Alternatively, a basic modifier like diethylamine (B46881) can be used to saturate the silanol groups. nih.gov

A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often necessary to ensure the timely elution of the compound while also separating it from more or less polar impurities. The UV detector is commonly set at a wavelength where the thiazole ring exhibits strong absorbance, typically in the range of 230-260 nm. researchgate.net

Below is an illustrative data table of potential HPLC conditions for the analysis of this compound.

ParameterIllustrative Value
Chromatograph Agilent 1260 Infinity II or similar
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis Diode Array Detector (DAD) at 245 nm
Injection Volume 10 µL
Sample Preparation Dissolved in a 50:50 mixture of Acetonitrile and Water

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the identification and purity assessment of volatile and thermally stable compounds. For a compound like this compound, direct analysis by GC-MS can be challenging due to the polarity of the amine group, which can cause peak tailing and poor chromatographic performance on standard non-polar columns. However, with the appropriate column and conditions, analysis is feasible. A mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, can provide better peak shapes for amines compared to completely non-polar columns.

To improve volatility and reduce interactions with the stationary phase, derivatization of the amine group is a common strategy. copernicus.orgnih.gov Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) can produce a less polar and more volatile derivative that is more amenable to GC analysis.

The mass spectrometer provides crucial structural information. Under electron ionization (EI), this compound is expected to fragment in a predictable manner. The molecular ion peak (M+) may be observed, although it might be of low intensity for secondary amines. whitman.edu The most characteristic fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the formation of a stable iminium ion. Cleavage of the hexyl chain and fragmentation of the thiazole ring would also produce characteristic ions.

An example of potential GC-MS parameters for the analysis of this compound is provided in the table below.

ParameterIllustrative Value
Chromatograph Agilent 7890B GC coupled to a 5977A Mass Selective Detector or similar
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), then ramp at 15 °C/min to 280 °C (hold 5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Sample Preparation Dissolved in Dichloromethane (with or without prior derivatization)

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties. For a molecule like Hexyl(1,3-thiazol-5-ylmethyl)amine, DFT would be the method of choice to theoretically determine its structural, electronic, and spectroscopic features.

Geometry Optimization and Conformational Analysis

Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be found. This process, called geometry optimization, involves finding the coordinates of the atoms that correspond to the lowest energy on the potential energy surface. For a flexible molecule like this compound, which contains a rotatable hexyl chain, this would also involve a conformational analysis to identify the global minimum energy conformer among many possible spatial arrangements.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. These frequencies correspond to the infrared (IR) and Raman spectra of the molecule. A key aspect of this analysis is the Potential Energy Distribution (PED), which is used to assign the calculated vibrational modes to specific motions of the atoms, such as stretching, bending, or twisting of functional groups. This allows for a detailed understanding of the molecule's vibrational dynamics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Red regions typically denote areas of negative potential (rich in electrons), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. The MEP map is invaluable for predicting and understanding intermolecular interactions and chemical reactivity sites.

Theoretical Prediction of Spectroscopic Parameters (e.g., GIAO NMR, TD-DFT UV-Vis)

Computational methods can predict spectroscopic data, which is essential for confirming the structure of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), predicting the absorption wavelengths (λmax) and oscillator strengths that correspond to electronic transitions between molecular orbitals. Comparing these theoretical spectra with experimental results provides strong validation for the molecular structure.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule, such as this compound, might bind to a macromolecular target. This method is crucial for understanding potential therapeutic effects.

Prediction of Binding Modes and Affinities

There are no published studies detailing the predicted binding modes or calculating the binding affinities of this compound with any specific biological receptor. While many thiazole (B1198619) derivatives have been docked against targets like cyclooxygenase (COX) enzymes, various kinases, and proteases, this analysis has not been extended to the specified compound. acs.orgresearchgate.netnih.gov

Identification of Potential Biological Targets

Without docking studies, the potential biological targets for this compound remain computationally unverified. The process of screening a compound against a library of known protein structures to identify potential binding partners has not been reported for this molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations offer a way to observe the physical movements of atoms and molecules over time, providing a deeper understanding of the stability and conformational dynamics of a ligand-receptor complex. There is currently no available research that has applied MD simulations to study the dynamic behavior of this compound, either in isolation or in complex with a biological target. Studies on other thiazole derivatives have used MD to confirm the stability of their binding, but similar data for this compound is absent. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Developing a QSAR model requires a dataset of structurally related compounds with measured biological activity. No such studies incorporating this compound as part of a training or test set for QSAR analysis have been identified in the literature. nih.govresearchgate.net

Investigation of Reactivity Descriptors and Reaction Pathways

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These reactivity descriptors help in understanding a molecule's chemical stability and reactivity. Specific DFT calculations, HOMO-LUMO energy gap analysis, or investigations into reaction pathways for this compound are not available in published research. irjweb.comnih.gov

Investigation of Biological Activities and Underlying Mechanisms

Broad-Spectrum Biological Activity Screening of Thiazole (B1198619) Derivatives

The modification of the thiazole ring at various positions has led to the development of novel compounds with diverse and potent therapeutic effects. fabad.org.tr

Thiazole derivatives are a well-established class of compounds exhibiting significant antibacterial and antifungal properties. mdpi.comjchemrev.comresearchgate.net Their unique structural features contribute to their efficacy against a variety of pathogens. researchgate.net The antimicrobial action of thiazoles is linked to their ability to enhance lipid solubility, and they are typically non-carcinogenic and readily metabolized. sapub.org

Antibacterial Activity: Numerous studies have demonstrated the potent antibacterial activity of thiazole derivatives against both Gram-positive and Gram-negative bacteria. mdpi.comjchemrev.com For instance, certain 2-phenylacetamido-thiazole derivatives have shown favorable MIC values ranging from 1.56 to 6.25 μg/mL against strains like Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. mdpi.com Similarly, thiazole-based Schiff base compounds have demonstrated notable activity against E. coli and S. aureus. jchemrev.com The incorporation of a thiazole moiety into various molecular structures has been shown to enhance antibacterial properties. researchgate.net

Antifungal Activity: The antifungal potential of thiazole derivatives is also well-documented, particularly against various Candida species. jchemrev.com Some derivatives have shown efficacy comparable to established antifungal drugs like ketoconazole (B1673606) and fluconazole. jchemrev.com The presence of two thiazole moieties linked by a hydrazone group has been associated with increased antifungal activity. mdpi.com

The thiazole scaffold is a key component in the development of new anticancer agents, with derivatives showing promise against various cancer cell lines. nih.govmdpi.comtandfonline.com These compounds exert their effects through multiple mechanisms, including the induction of apoptosis and the disruption of critical cellular processes in tumor cells. nih.gov

Research has shown that the structural diversity of thiazole derivatives is crucial for their specific anticancer activity. nih.gov For example, newly synthesized 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones have demonstrated antiproliferative activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com One such derivative, compound 4c, was found to be particularly active, with IC50 values of 2.57 ± 0.16 µM in MCF-7 and 7.26 ± 0.44 µM in HepG2 cells. mdpi.com The anticancer potential is often linked to the thiazole ring itself, which contains both sulfur and nitrogen. mdpi.com

Many thiazole derivatives have been identified as potent antioxidant agents, capable of scavenging free radicals and reducing oxidative stress, which is implicated in numerous chronic diseases. nih.govmdpi.comaip.org

The antioxidant capacity of these compounds is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. aip.org For example, the thiazole derivative ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate has been shown to have an IC50 value of 64.75 ppm, indicating active antioxidant properties. aip.org In another study, a series of thiazolyl–catechol compounds were synthesized and evaluated, with some demonstrating significant antioxidant activities. mdpi.com The presence of phenolic fragments in thiazole derivatives can also contribute to their antioxidant efficacy. mdpi.com

Thiazole derivatives have been extensively studied for their anti-inflammatory properties. nih.govwisdomlib.orgresearchgate.net They have the potential to inhibit various inflammatory mediators and the enzymes responsible for their synthesis. researchgate.net

One area of focus is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammation pathway. researchgate.netnih.gov Studies on 4-arylthiazole acetic acid and 2-aminothiazole (B372263) derivatives have identified compounds that strongly suppress edema formation in rats. nih.gov For example, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid were found to be particularly active. nih.gov Furthermore, some nitro-substituted thiazole derivatives have shown better performance than standard anti-inflammatory drugs in certain models. wisdomlib.org The anti-inflammatory effects of these derivatives suggest their potential as alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs). wisdomlib.org

The versatility of the thiazole scaffold extends to a wide range of other pharmacological activities, highlighting its importance in drug discovery. fabad.org.trresearchgate.net

Antiviral: Thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, hepatitis B and C, and HIV. tandfonline.comnih.gov Some compounds have shown high potency against Hepatitis B virus (HBV) with EC50 values less than 0.1 μΜ and low cytotoxicity. tandfonline.comtandfonline.com

Antitubercular: With the rise of multidrug-resistant tuberculosis, thiazole-based compounds have emerged as promising candidates for new anti-tubercular agents. bohrium.comresearchgate.netbenthamdirect.comeurekaselect.comnih.gov They are designed to target key bacterial enzymes and disrupt essential metabolic pathways in Mycobacterium tuberculosis. bohrium.com Some derivatives have shown potent activity with MIC values in the range of 1-2 µg/mL. researchgate.netbenthamdirect.com

Pesticidal/Insecticidal: Thiazole and its derivatives have gained attention in the development of green pesticides due to their low toxicity and strong biological activity against various agricultural pests. acs.orgacs.orgnih.gov Novel N-pyridylpyrazole derivatives containing a thiazole moiety have shown excellent insecticidal activities against pests like Plutella xylostella. mdpi.com

Antiprotozoal: Thiazole derivatives have been evaluated for their activity against protozoan parasites. For instance, new derivatives have been tested against Plasmodium falciparum, the parasite responsible for malaria, with some showing activity against chloroquine-sensitive and resistant strains. mdpi.com

Analgesic, Antipsychotic, Antihypertensive, Anti-allergic: The thiazole nucleus is present in compounds exhibiting a broad range of other therapeutic effects, including analgesic, antipsychotic, antihypertensive, and anti-allergic properties. fabad.org.tr

Elucidation of Molecular and Cellular Mechanisms of Action

The diverse biological activities of thiazole derivatives are a result of their interaction with various molecular and cellular targets.

In the realm of anti-inflammatory action, thiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is highly expressed during inflammation. researchgate.netnih.gov They can also inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.gov Some derivatives also show inhibitory effects on enzymes like trypsin and chymotrypsin. nih.gov

The anticancer mechanisms of thiazole derivatives are multifaceted. They are known to induce apoptosis (programmed cell death) and interfere with tubulin assembly, a critical process for cell division. nih.gov Furthermore, they can inhibit key signaling pathways involved in cancer cell growth and proliferation, such as the NFkB/mTOR/PI3K/AkT pathway, and modulate targets like topoisomerase and histone deacetylase (HDAC). nih.gov Some thiazole derivatives also act as inhibitors of protein kinases like the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. researchgate.net

As antimicrobial agents, the mechanism can involve the inhibition of essential bacterial enzymes. For example, some thiazole derivatives are designed as inhibitors of DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication. nih.gov In silico studies have suggested that the potential inhibitory activity on DNA gyrase is a plausible mechanism for their antibacterial effects. jchemrev.com For their antitubercular activity, thiazoles are thought to target key enzymes in Mycobacterium tuberculosis, disrupting cell wall synthesis and other vital metabolic pathways. bohrium.com

Additionally, thiazole derivatives have been studied as inhibitors of other enzymes like carbonic anhydrase and cholinesterases (AChE and BChE), indicating their potential in treating a wider range of conditions. nih.gov

Identification and Validation of Specific Biological Targets

There are no published studies identifying or validating specific biological targets, such as enzymes or receptors, for Hexyl(1,3-thiazol-5-ylmethyl)amine. Research on other thiazole-containing compounds has identified targets ranging from kinases to microbial enzymes, but this information cannot be extrapolated to the specific compound .

Enzyme Inhibition Kinetics and Binding Studies

No data on the enzyme inhibition kinetics or binding studies for this compound are available in the public domain. Consequently, there is no information regarding its potential inhibitory constants (e.g., IC₅₀, Kᵢ) or its mode of binding to any putative enzyme targets.

Cell-Based Assays for Mechanistic Pathway Analysis

Information from cell-based assays that would elucidate the mechanistic pathways affected by this compound, such as its influence on cell cycle modulation, apoptosis induction, or cellular differentiation, is not available.

Gene Expression and Proteomic Studies

No gene expression or proteomic studies have been published that analyze the effects of this compound on cellular systems. Such studies would provide insight into the broader cellular response to the compound, but this level of investigation has not been reported.

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Comprehensive structure-activity relationship (SAR) studies require the synthesis and biological evaluation of a series of related compounds. The absence of such studies for this compound means that the impact of its specific structural features on biological activity is unknown.

Systematic Modification of the this compound Scaffold

There are no reports of the systematic chemical modification of the this compound scaffold for the purpose of optimizing its biological activity.

Correlation Between Structural Features and Biological Potency/Selectivity

Without a series of analogs and their corresponding biological data, no correlations can be drawn between the structural features of this compound and its potential potency or selectivity for any biological target.

Rational Design Principles for Enhanced Biological Activity

The rational design of derivatives of this compound and other thiazole-containing compounds is a cornerstone of modern medicinal chemistry, aiming to enhance their therapeutic potential. nih.govfrontiersin.orgrsc.org This process involves strategic structural modifications to optimize pharmacological activity, selectivity, and pharmacokinetic properties. researchgate.net The thiazole ring, a five-membered heterocycle with sulfur and nitrogen atoms, is a key pharmacophore found in numerous clinically approved drugs and serves as a versatile scaffold for drug design. nih.govmdpi.comresearchgate.net

Key strategies in the rational design of thiazole derivatives include modifying substituents on the thiazole ring, altering linker chains, and engaging in molecular hybridization with other bioactive moieties. acs.orgdiva-portal.org These modifications are often guided by computational methods like molecular docking to predict binding interactions with biological targets. rsc.orgacs.orgnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For thiazole derivatives, these studies have revealed several key principles:

Substitution on the Thiazole Ring: The nature and position of substituents on the thiazole ring significantly impact biological effects. For instance, in a series of thiazole derivatives designed as multi-targeted inhibitors, the presence of a coumarin (B35378) moiety and electron-donating substituents was found to be critical for enhancing antiproliferative activity. nih.govfrontiersin.org

Alkyl and Aryl Groups: The introduction of various alkyl and aryl groups can modulate the lipophilicity and steric properties of the molecule, influencing its ability to interact with target proteins. For example, in the design of adenosine (B11128) A3 receptor antagonists, 4-methoxyphenyl (B3050149) and aliphatic acyl group substitutions on thiazole and thiadiazole templates led to a significant increase in binding affinity and selectivity. nih.gov

Linker Modification: The length and flexibility of the linker connecting the thiazole ring to other parts of the molecule are crucial. Studies on thiazolyl-hydroxamate derivatives as histone deacetylase 6 (HDAC6) inhibitors have shown that an optimal aliphatic linker size is important for achieving high inhibitory activity and selectivity. researchgate.net

Molecular Hybridization: Combining the thiazole scaffold with other known pharmacophores is a common and effective strategy. For example, hybrid molecules incorporating thiazole and triazole moieties have been investigated as potential agents for Alzheimer's disease. nih.gov Similarly, the synthesis of new heteroaryl(aryl) thiazole derivatives through molecular hybridization has yielded compounds with notable antimicrobial activity. nih.gov

Enhancement of Specific Biological Activities

Rational design principles have been successfully applied to enhance a variety of biological activities in thiazole derivatives:

Anticancer Activity: The design of thiazole-based compounds as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has yielded potent antiproliferative agents. nih.govfrontiersin.org The strategic incorporation of specific moieties can lead to compounds that surpass the efficacy of existing drugs like Erlotinib in certain cancer cell lines. nih.govfrontiersin.org

Antimicrobial Activity: To combat growing antibiotic resistance, researchers have synthesized novel thiazole derivatives with significant antibacterial and antifungal properties. nih.govnih.govjournaljpri.com The introduction of di- and tri-thiazole moieties has been shown to result in compounds with high antimicrobial activity, sometimes exceeding that of standard antibiotics. nih.gov

Enzyme Inhibition: Thiazole derivatives have been designed as potent inhibitors of various enzymes. For instance, by modifying the thiazole scaffold, researchers have developed selective inhibitors of acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease. acs.org Docking studies have been instrumental in optimizing these inhibitors to fit the active site of the enzyme. acs.org

The following table summarizes the findings from various research studies on the rational design of thiazole derivatives for enhanced biological activity.

Table 1: Research Findings on the Rational Design of Thiazole Derivatives

Derivative ClassTarget/ActivityKey Design Principle(s)Observed Outcome
Thiazole-Coumarin HybridsAntiproliferative (EGFR/VEGFR-2 inhibition)Incorporation of a coumarin moiety and electron-donating substituents. nih.govfrontiersin.orgEnhanced antiproliferative effects, with some compounds surpassing the activity of Erlotinib. nih.govfrontiersin.org
4-(4-Methoxyphenyl)-2-aminothiazole DerivativesAdenosine A3 Receptor AntagonismSubstitution with a 4-methoxyphenyl group and aliphatic acyl chains. nih.govSignificant increase in binding affinity and selectivity for the human adenosine A3 receptor. nih.gov
Thiazolyl-hydroxamate DerivativesHDAC6 InhibitionOptimization of aliphatic linker size and modification of the aryl cap group. researchgate.netIdentification of potent and highly selective HDAC6 inhibitors with nanomolar activity. researchgate.net
Di- and Tri-thiazole DerivativesAntimicrobial ActivitySynthesis of molecules containing multiple thiazole rings. nih.govHigh antimicrobial activity against various bacteria and fungi, in some cases exceeding standard antibiotics. nih.gov
Thiazole-Thiazolidine HybridsAcetylcholinesterase (AChE) InhibitionBioisosteric replacement of urea/thiourea (B124793) moieties with a thiazolidine (B150603) ring. acs.orgPotent AChE inhibitory activities, with some compounds showing promise as leads for new Alzheimer's disease therapies. acs.org

An article on the preclinical research methodologies and efficacy studies of the chemical compound this compound cannot be generated as requested. Extensive searches for specific in vitro and in vivo efficacy studies, as well as pharmacokinetic and pharmacodynamic data for this particular compound, did not yield any publicly available research data.

While general information on the chemical properties of this compound is available in chemical databases, and research exists for other related thiazole compounds, there is no specific preclinical research information for this exact molecule. The strict requirement to focus solely on this compound and to adhere to the detailed outline on preclinical research cannot be fulfilled without the necessary scientific literature.

Therefore, the requested article with detailed research findings and data tables cannot be produced.

Preclinical Research Methodologies and in Vitro / in Vivo Efficacy Studies

Translational Research Strategies from Bench to Preclinical Development for Hexyl(1,3-thiazol-5-ylmethyl)amine

The journey of a novel chemical entity from initial discovery to a preclinical candidate is a structured process designed to build a comprehensive understanding of its therapeutic potential. For a compound like this compound, which contains the biologically significant thiazole (B1198619) ring, this pathway involves a series of systematic in vitro and in vivo studies. The thiazole moiety is a core component of numerous compounds with demonstrated pharmacological activities, including anticancer and antimicrobial effects. fabad.org.trresearchgate.netglobalresearchonline.net The development of new thiazole derivatives is often aimed at identifying agents with improved efficacy and safety profiles. fabad.org.trbohrium.com

The translational strategy for this compound would begin with its synthesis and characterization, followed by a tiered approach to biological evaluation. This process starts with broad in vitro screening to identify potential areas of therapeutic relevance, followed by more focused in vivo studies to confirm efficacy in a living system.

Initial In Vitro Efficacy Screening

The first step in evaluating a new compound is to assess its biological activity in a controlled laboratory setting. Given the known anticancer properties of many thiazole derivatives, a logical starting point for this compound would be to screen it against a panel of human cancer cell lines. nih.govjpionline.org This is often accomplished using assays like the MTT assay, which measures the metabolic activity of cells and thus their viability after exposure to the compound. mdpi.comnih.gov

A standard panel might include cell lines from various cancer types to identify any selective cytotoxicity.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound (MTT Assay)

Cell Line Cancer Type IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma > 50
MDA-MB-231 Breast Adenocarcinoma 15.2
HCT-116 Colorectal Carcinoma 12.8
HepG2 Hepatocellular Carcinoma 25.4
A549 Lung Carcinoma > 50

The results from such a screen would guide further investigation. For instance, if the compound shows potent activity against specific cell lines, as hypothetically illustrated for MDA-MB-231, HCT-116, and Jurkat cells in Table 1, subsequent studies would focus on these cancer types. The discovery of potent activity against cancer cell migration and invasion for some thiazole derivatives suggests that assays to measure these effects would also be a critical part of the in vitro evaluation. nih.gov

In parallel, given the antimicrobial potential of thiazoles, the compound would be tested against a range of bacterial and fungal strains. nih.gov This involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Hypothetical In Vitro Antimicrobial Activity of this compound (MIC Assay)

Microorganism Strain Type MIC (µg/mL)
Staphylococcus aureus Gram-positive bacteria 16
Escherichia coli Gram-negative bacteria 64
Candida albicans Fungal 32

Mechanism of Action Studies

Once promising activity is confirmed, the next step is to understand how the compound works at a molecular level. If anticancer activity is observed, studies would investigate its effect on key cellular processes involved in cancer, such as cell cycle progression and apoptosis (programmed cell death). mdpi.com Techniques like flow cytometry can reveal if the compound causes cells to arrest at a particular phase of the cell cycle or triggers apoptosis. rsc.org

Further mechanistic studies could explore the inhibition of specific enzymes that are often dysregulated in cancer. Many thiazole derivatives have been found to inhibit protein kinases, which are crucial for cell signaling and growth. nih.govrsc.org For example, assays could be performed to measure the inhibitory activity of this compound against kinases known to be involved in the cancers for which it showed in vitro efficacy, such as PI3K/mTOR or receptor tyrosine kinases like VEGFR-2. mdpi.comnih.gov

Table 3: Hypothetical Kinase Inhibition Profile for this compound

Kinase Target Biological Pathway IC₅₀ (nM)
PI3Kα Cell Growth, Proliferation 850
mTOR Cell Growth, Proliferation > 1000
VEGFR-2 Angiogenesis 95

A strong inhibitory effect on a target like VEGFR-2, as shown hypothetically in Table 3, would suggest that the compound might work by preventing the formation of new blood vessels that tumors need to grow.

In Vivo Efficacy Evaluation

Promising results from in vitro and mechanistic studies provide the rationale for moving into in vivo models. This is a critical step to determine if the compound is effective in a complex biological system. For anticancer research, this typically involves using animal models, most commonly mice, with induced or implanted tumors (xenografts) from human cancer cell lines. nih.gov

For example, if this compound showed good in vitro activity against HCT-116 colorectal cancer cells, an in vivo study might involve implanting these cells into immunocompromised mice. The mice would then be treated with the compound, and tumor growth would be measured over time compared to a control group receiving a placebo. The primary endpoint would be a significant reduction in tumor volume or growth rate.

The design of such a study would be informed by the in vitro data, helping to select the most relevant tumor models. The outcomes of these in vivo efficacy studies are crucial for deciding whether to advance the compound into formal preclinical development, which involves more extensive safety and toxicology testing.

Future Directions and Research Perspectives

Potential for Novel Therapeutic and Industrial Applications

The thiazole (B1198619) nucleus is a privileged scaffold in drug discovery, present in over 18 FDA-approved drugs. fabad.org.trresearchgate.net Thiazole derivatives have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. nih.govkuey.netrsc.org This versatility suggests that Hexyl(1,3-thiazol-5-ylmethyl)amine could be a candidate for investigation across multiple therapeutic areas.

Therapeutic Potential:

Anticancer Agents: Thiazole derivatives are integral to several clinically used anticancer drugs like Dasatinib and Tiazofurin. researchgate.netnih.gov Research has shown that these compounds can inhibit various cancer-related pathways, including protein kinases, and have demonstrated cytotoxicity against numerous cancer cell lines. nih.govnih.govnih.govmdpi.com Specifically, some derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govmdpi.com The structural features of this compound could be modified to explore its potential as an anticancer agent.

Antimicrobial Agents: The thiazole ring is a core component of penicillin and other antibiotics. nih.gov Numerous synthetic thiazole derivatives have shown potent activity against a wide range of bacteria and fungi. numberanalytics.comtandfonline.com Modifications to the thiazole ring have yielded compounds with significant inhibitory effects, suggesting a promising avenue for developing new antimicrobial drugs to combat resistant pathogens. nih.govnih.gov

Anti-inflammatory and Analgesic Agents: Certain thiazole compounds have exhibited significant anti-inflammatory and analgesic effects. numberanalytics.comresearchgate.net They can target key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net This opens the possibility of developing this compound-based molecules for treating pain and inflammation. numberanalytics.com

Other Therapeutic Areas: The biological activity of thiazoles extends to anticonvulsant, antidiabetic, antimalarial, and antipsychotic properties, among others. fabad.org.trnih.gov The scaffold's ability to interact with a wide range of biological targets makes it a valuable starting point for drug discovery in many different diseases. nih.gov

Industrial Applications:

Beyond pharmaceuticals, thiazole derivatives have found applications in various industries. kuey.net

Agrochemicals: They are used as active ingredients in pesticides, herbicides, and fungicides to protect crops. kuey.net For instance, Thiamethoxam is a commercial neonicotinoid insecticide built on a thiazole structure. hawaii.gov

Dyes and Pigments: The unique optical properties of some thiazole derivatives make them suitable for use as dyes and pigments in the textile and cosmetic industries. kuey.netnumberanalytics.com

Flavor and Fragrance: Thiazole compounds are also used as flavor and fragrance enhancers in the food and beverage industry. kuey.nettaylorandfrancis.com

The table below summarizes the diverse applications of the thiazole scaffold.

Table 1: Investigated Applications of Thiazole Derivatives

Category Specific Application Reference
Therapeutic Anticancer nih.govnih.govnih.gov
Antimicrobial (Antibacterial, Antifungal) researchgate.netnumberanalytics.comtandfonline.com
Anti-inflammatory numberanalytics.comresearchgate.net
Antiviral kuey.net
Antidiabetic kuey.net
Antimalarial fabad.org.tr
Industrial Agrochemicals (Pesticides, Herbicides) kuey.nethawaii.gov
Dyes and Pigments kuey.netnumberanalytics.com
Flavor and Fragrance Compounds kuey.net

Challenges and Opportunities in Thiazole-Based Compound Research

Despite the vast potential, research into thiazole-based compounds faces several challenges that also present opportunities for innovation.

Challenges:

Target Specificity and Toxicity: A primary challenge in developing thiazole-based drugs is ensuring high target specificity to minimize off-target effects and reduce toxicity. researchgate.net

Drug Resistance: The emergence of drug-resistant strains of bacteria and cancer cells is a significant hurdle, necessitating the continuous development of novel compounds that can overcome these resistance mechanisms. researchgate.net

Promiscuous Inhibition: Some thiazole derivatives, such as 2-aminothiazoles, are known as "frequent hitters" in screening campaigns, meaning they can show activity in many assays through non-specific mechanisms. nih.gov This requires careful validation to distinguish true, target-specific activity from false positives. nih.gov

Synthesis and Scalability: While many synthetic methods for thiazoles exist, developing efficient, scalable, and environmentally friendly ("green") synthesis routes remains a focus of research. kreddsci.com

Opportunities:

Structural Diversity: The thiazole ring can be readily modified at multiple positions, allowing for the creation of vast libraries of derivatives with diverse chemical and pharmacological properties. nih.govmdpi.com This structural versatility provides a rich field for structure-activity relationship (SAR) studies to optimize potency and selectivity. fabad.org.tr

Novel Mechanisms of Action: The diverse bioactivity of thiazoles suggests they can interact with a wide range of biological targets, offering the potential to discover compounds with novel mechanisms of action. researchgate.net

New Synthetic Methodologies: Researchers are continuously developing innovative methods for thiazole synthesis, including one-pot, multi-component reactions and the use of novel catalysts, which can improve yields and sustainability. researchgate.netresearchgate.net

Integration of Advanced Technologies in Future Studies

The future of research on compounds like this compound will be heavily influenced by the integration of advanced technologies that accelerate the discovery and development process.

Artificial Intelligence (AI) and Machine Learning (ML): AI and machine learning are transforming drug discovery. kreddsci.comveeprho.com These technologies can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds. nih.goveurekaselect.com For thiazole derivatives, AI models can be trained to identify the most promising candidates for synthesis and testing, significantly reducing the time and cost of research. researchgate.netmoravek.comresearchgate.net AI can also assist in planning synthetic routes and predicting reaction outcomes. kreddsci.com

Computational Modeling and Simulation: Computer-aided drug design (CADD) and molecular docking studies are essential tools for understanding how a molecule like this compound might interact with a specific biological target. moravek.comjchemlett.comnih.gov These simulations can predict binding affinity and help rationalize the structure-activity relationships observed in experimental data, guiding the design of more potent and selective analogs. nih.govdrugtargetreview.com Molecular dynamics simulations can further analyze the stability of the compound within a protein's binding site. nih.gov

High-Throughput Screening (HTS): HTS technologies, utilizing advanced robotics and automation, enable the rapid testing of millions of compounds against a biological target. youtube.com This allows for the efficient screening of large libraries of thiazole derivatives to identify initial "hits." nih.govyoutube.com The miniaturization of these assays, often using acoustic technology to dispense nanoliter volumes, also reduces the consumption of reagents and materials. youtube.com

Advanced Synthesis Technologies: Modern synthetic chemistry is moving beyond traditional batch reactions.

Flow Chemistry: This technique involves performing chemical reactions in a continuous stream within a reactor, allowing for precise control over parameters like temperature and pressure. It enhances safety, efficiency, and scalability. kreddsci.commoravek.com

Microwave-Assisted Synthesis: Using microwave radiation to heat reaction mixtures can dramatically accelerate reaction times from hours to minutes, improving efficiency and reproducibility. kreddsci.com

The integration of these technologies creates a powerful, synergistic workflow for modern chemical research, as outlined in the table below.

Table 2: Role of Advanced Technologies in Thiazole Research

Technology Application in Research Benefit Reference
AI & Machine Learning Predict bioactivity, toxicity, and reaction outcomes; design novel molecules. Accelerates identification of promising candidates, reduces trial and error. researchgate.netkreddsci.comnih.gov
Computational Modeling Simulate molecule-target interactions (docking); analyze compound stability. Provides mechanistic insights; guides rational drug design. jchemlett.comnih.govacs.org
High-Throughput Screening Rapidly test large compound libraries for biological activity. Increases speed and scale of drug discovery; identifies "hit" compounds. nih.govyoutube.com
Flow Chemistry Continuous, controlled synthesis of compounds. Improves efficiency, safety, and scalability of production. kreddsci.commoravek.com

By leveraging these technological advancements, future research on this compound and other thiazole derivatives can be conducted with greater speed, precision, and insight, unlocking their full potential for therapeutic and industrial innovation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the hexylamine moiety in Hexyl(1,3-thiazol-5-ylmethyl)amine?

  • Methodological Answer : The hexyl group can be introduced via reductive amination or hydrogenation of nitriles/oximes. For example, nitrile hydrogenation using catalysts like Raney nickel or palladium on carbon under H₂ pressure yields primary amines. However, nitrile reduction may suffer from lower selectivity due to imine intermediate side reactions (e.g., dihexylamine formation). In contrast, oxime hydrogenation offers higher selectivity (83% vs. 45% for nitriles) and faster reaction kinetics (TOF = 7940 h⁻¹) . Enamine self-condensation strategies (using acetyl chloride or acids) could also be adapted to assemble the thiazole-amine scaffold .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Comprehensive characterization requires:

  • Elemental analysis to confirm stoichiometry.
  • LC-MS for molecular weight verification.
  • ¹H/¹³C NMR to resolve the thiazole ring protons (δ 7–8 ppm) and hexyl chain methylene/methyl groups.
  • X-ray crystallography (if crystalline) to confirm spatial arrangement, as seen in related triazoloquinazoline derivatives .
  • IR spectroscopy to identify N–H stretches (~3300 cm⁻¹) and thiazole ring vibrations .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : The compound may pose acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Waste must be stored separately and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How do electronic effects of the thiazole ring influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The electron-deficient thiazole ring (due to electronegative sulfur and nitrogen) enhances electrophilicity at the methylene bridge, facilitating nucleophilic attacks. Computational studies (DFT or molecular docking) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO). For example, tautomeric forms of triazoloquinazolines were resolved using NMR and X-ray data, revealing dominant tautomers in different phases . Apply similar protocols to map tautomerism or charge distribution in the target compound.

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Methodological Answer :

  • Optimize reaction kinetics : Faster hydrogenation (e.g., high-pressure H₂) minimizes imine intermediate degradation .
  • Protective groups : Temporarily shield reactive amines (e.g., Boc protection) during thiazole functionalization .
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) reduce nucleophilic side reactions.
  • Catalyst screening : Test transition-metal catalysts (Pd, Ni) for selectivity, as demonstrated in oxadiazole syntheses .

Q. Can this compound exhibit biological activity analogous to neonicotinoids?

  • Methodological Answer : The thiazolylmethyl group is a hallmark of neonicotinoids like thiamethoxam, which target insect nicotinic acetylcholine receptors . To assess bioactivity:

  • Conduct insecticidal assays (e.g., aphid mortality tests).
  • Perform molecular docking with receptor models (e.g., AChBP proteins).
  • Compare LogP values (e.g., thiamethoxam LogP = 2.4) to evaluate lipid membrane permeability .

Data Contradictions and Resolution

Q. Conflicting reports on amine hydrogenation selectivity: How to reconcile discrepancies?

  • Analysis : shows oxime hydrogenation achieves 83% selectivity vs. 45% for nitriles. Contradictions may arise from differences in catalyst loading, H₂ pressure, or substrate steric effects. To resolve:

  • Perform kinetic studies (e.g., TOF measurements).
  • Use in situ FTIR to monitor intermediate formation.
  • Compare activation energies via Arrhenius plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.